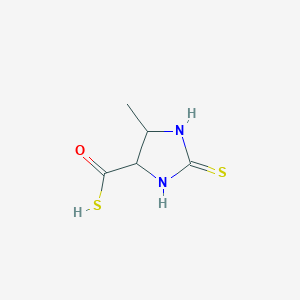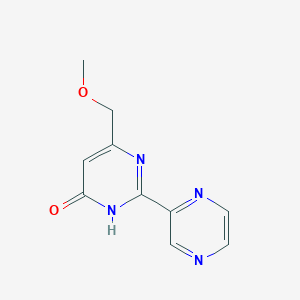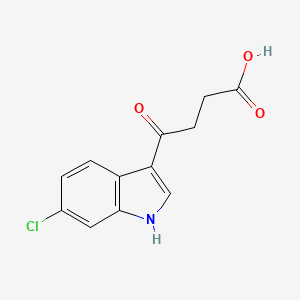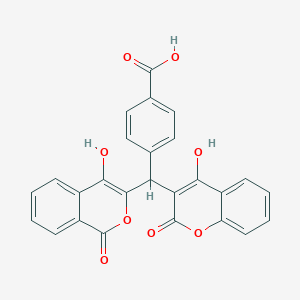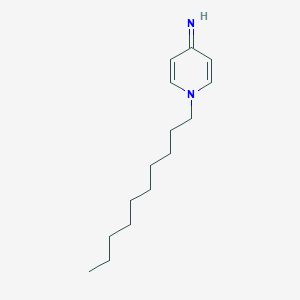
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple isobutyryloxy groups and a p-tolylsulfanyl group attached to a tetrahydro-pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established methods. The key steps in the synthesis include:
Formation of the tetrahydro-pyran ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the isobutyryloxy groups: This step involves esterification reactions using isobutyric acid or its derivatives.
Attachment of the p-tolylsulfanyl group: This can be done through a nucleophilic substitution reaction using p-tolylthiol.
Final esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The p-tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The isobutyryloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S,5S,6S)-3,4,5-Tris-acetyloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester: Similar structure but with acetyloxy groups instead of isobutyryloxy groups.
(3S,4S,5S,6S)-3,4,5-Tris-propionyloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester: Similar structure but with propionyloxy groups instead of isobutyryloxy groups.
Uniqueness
The uniqueness of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its isobutyryloxy groups may provide steric hindrance, affecting its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C26H36O9S |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
methyl (3S,4S,5S,6S)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C26H36O9S/c1-13(2)22(27)32-18-19(33-23(28)14(3)4)21(34-24(29)15(5)6)26(35-20(18)25(30)31-8)36-17-11-9-16(7)10-12-17/h9-15,18-21,26H,1-8H3/t18-,19-,20?,21-,26-/m0/s1 |
Clé InChI |
OZYYERIRINHSJR-PIQDKMDQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


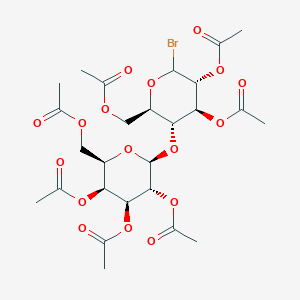
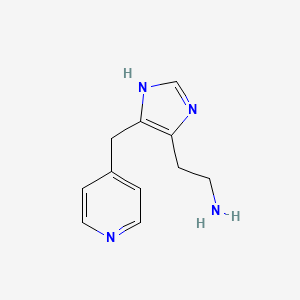
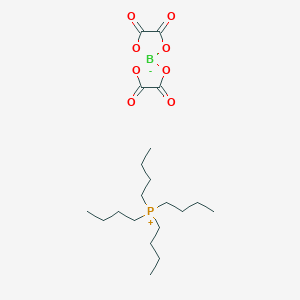
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
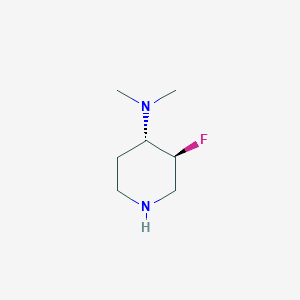

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
